3-Aminopyrrolidin-2-one
Overview
Description
3-Aminopyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C4H8N2O. It is a derivative of pyrrolidin-2-one, where an amino group is attached to the third carbon atom of the pyrrolidine ring.
Mechanism of Action
Target of Action
It is known that this compound is used in the preparation of various pharmaceutical agents, suggesting that its targets may vary depending on the specific derivative or compound it is incorporated into .
Mode of Action
It is known to react with benzaldehyde to give azomethines, which can be transformed into n-substituted 3-aminopyrrolidin-2-ones by reduction with sodium borohydride
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and atmospheric conditions may play a role in its stability.
Biochemical Analysis
Biochemical Properties
3-Aminopyrrolidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of conformationally restricted inhibitors of angiotensin-converting enzyme and 2-aminoquinolines as melanin concentrating hormone receptor antagonists . These interactions are essential for its function in biochemical pathways, influencing enzyme activity and receptor binding.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidinone derivatives, including this compound, exhibit antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant activities . These effects are mediated through interactions with cellular receptors and enzymes, altering cellular responses and metabolic activities.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a versatile building block in the synthesis of complex compounds, influencing the activity of various enzymes and receptors . These interactions at the molecular level are critical for its biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or receptor modulation. At higher doses, it can cause toxic or adverse effects, including cellular damage and metabolic disturbances . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It is formed in the histidine, nucleic acid, and spermidine metabolic pathways . These interactions influence metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s role in these pathways is essential for its biochemical and pharmacological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for its role in cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminopyrrolidin-2-one can be synthesized through several methods:
Amination and Cyclization of Functionalized Acyclic Substrates: This method involves the amination of acyclic substrates followed by cyclization to form the pyrrolidin-2-one ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidin-2-ones.
Ring Expansion of β-Lactams or Cyclopropylamides: This method involves the ring expansion of β-lactams or cyclopropylamides to form pyrrolidin-2-ones.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and catalytic processes can enhance the efficiency of these methods .
Chemical Reactions Analysis
Types of Reactions
3-Aminopyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: N-substituted this compound derivatives.
Scientific Research Applications
3-Aminopyrrolidin-2-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: The parent compound without the amino group.
N-Substituted Pyrrolidin-2-ones: Derivatives with various substituents on the nitrogen atom.
3-Iodopyrroles: Compounds with an iodine atom at the third position instead of an amino group.
Uniqueness
3-Aminopyrrolidin-2-one is unique due to the presence of the amino group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-aminopyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDAMDVOGKACTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2483-65-0 | |
Record name | 3-aminopyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the nootropic and antihypoxic effects of 3-Aminopyrrolidin-2-one derivatives?
A: Studies have shown that a novel this compound derivative containing a norbornane fragment (P-11) exhibits promising nootropic and antihypoxic properties. [] In rat models, P-11 demonstrated improved learning and memory retention in the passive avoidance test. [] Additionally, P-11 exhibited antihypoxic effects by increasing the lifespan of mice subjected to normobaric hypoxia with hypercapnia and reducing lipid peroxidation in brain tissue. [] These findings suggest potential applications of such derivatives in addressing cognitive impairments and conditions involving hypoxia. []
Q2: Can you describe a method for synthesizing 3-aminopyrrolidin-2-ones?
A: One efficient synthetic route involves the Raney nickel-catalyzed hydrogenation of 5-substituted spiro[cyclopropane-3-(1-pyrazoline)]-5-carboxylates. [, ] This process leads to N-N bond cleavage and simultaneous cyclocondensation, resulting in the formation of 3-aminopyrrolidin-2-ones containing a spirocyclopropane fragment. [, ]
Q3: How does the presence of substituents on the spiro[cyclopropane-3-(1-pyrazoline)] ring system affect the outcome of hydrogenation reactions?
A: The substituents on the spiro[cyclopropane-3-(1-pyrazoline)] ring system play a crucial role in determining the products formed during hydrogenation. [, ] For instance, when a second ester group is present in a position that enables the formation of a five-membered ring, double cyclocondensation occurs, leading to the formation of 6,11-diazadispiro[2.1.4.2]undecane-7,10-dione. [, ]
Q4: Are there any applications of this compound derivatives in pain management?
A: Research suggests that this compound derivatives, particularly 1-hydroxy-3-aminopyrrolidin-2-one (HA-966), act as partial agonists at the glycine site of the NMDA receptor. [] These receptors are involved in pain perception. While the provided abstracts don't delve into specific analgesic applications of this compound itself, its structural similarity to HA-966 hints at a potential for exploration in pain management strategies.
Q5: What research tools and resources are available for studying this compound and its derivatives?
A5: Researchers employ a variety of techniques to investigate this compound. These include:
- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy provide insights into the structure and optical properties of the compound. [, ]
- Chemical synthesis: Various synthetic routes, including those involving spiro[cyclopropane-3-(1-pyrazoline)] derivatives, are used to create diverse this compound derivatives. [, ]
- Animal models: Rodent models are instrumental in evaluating the nootropic and antihypoxic effects of these compounds. []
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